3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2h)-yl)propanoic acid
Description
3-(2,7-Dioxo-1,3,4,5,6,7-hexahydroquinolin-4a(2H)-yl)propanoic acid is a bicyclic quinoline derivative featuring a propanoic acid substituent at the 4a-position of a partially hydrogenated quinoline scaffold.
Properties
CAS No. |
1607-75-6 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(2,7-dioxo-3,4,5,6-tetrahydro-1H-quinolin-4a-yl)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c14-8-1-4-12(6-3-11(16)17)5-2-10(15)13-9(12)7-8/h7H,1-6H2,(H,13,15)(H,16,17) |
InChI Key |
BCFMCRQXZCVPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)NC2=CC1=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table compares key structural and molecular features of the target compound with analogs from the evidence:
*Calculated based on structural formulas.
Key Observations:
- Core Scaffold: The target compound and S396-0629 share a hexahydroquinoline core, but the latter includes a pyrazole ring and an amide linkage, which may enhance binding to protein targets .
- Acid Substituents: The propanoic acid group in the target compound offers greater conformational flexibility compared to the rigid benzoic acid derivative , which could influence solubility and bioavailability.
Preparation Methods
Chromium-Based Oxidation
Jones reagent (CrO₃ in H₂SO₄) oxidizes secondary alcohols to ketones:
$$
\text{Hexahydroquinoline-diol} \xrightarrow{\text{Jones reagent}} \text{2,7-Diketone}
$$
Conditions : 0–5°C, stoichiometric CrO₃.
Yield : 70–75%.
Microbial Oxidation
Aspergillus niger monooxygenases selectively oxidize C-H bonds:
- Advantages : Eco-friendly, high stereoselectivity.
- Challenges : Longer reaction times (72–96 hours).
Comparative Analysis of Synthetic Routes
Q & A
Q. What strategies achieve enantioselective synthesis of its chiral centers?
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